HIV-1 Integrase ALLINI Resistance Profile: 8-Bromo vs 6-Bromo Positional Isomers on A128T Mutant
In a direct head-to-head comparison of quinoline-based ALLINIs differing only in bromine position (R1 = Br, R2 = H for 6-bromo analog 17 vs R1 = H, R2 = Br for 8-bromo analog 16ba), the 8-bromo substituted compound retained full potency against the clinically relevant A128T mutant HIV-1 integrase construct (IC₅₀ = 0.3 ± 0.1 µM), whereas the 6-bromo positional isomer suffered a >30-fold potency loss (A128T-IC₅₀ = 10.2 ± 2.5 µM) [1]. Both compounds showed comparable wild-type potency (WT-IC₅₀: 0.3 ± 0.1 µM for 6-bromo vs 0.6 ± 0.1 µM for 8-bromo), demonstrating that the 8-bromo substitution uniquely confers robustness against the A128T resistance mutation [1].
| Evidence Dimension | Antiviral IC₅₀ against WT and A128T mutant HIV-1 integrase ALLINI constructs |
|---|---|
| Target Compound Data | 8-Bromo analog (16ba): WT-IC₅₀ = 0.6 ± 0.1 µM; A128T-IC₅₀ = 0.3 ± 0.1 µM |
| Comparator Or Baseline | 6-Bromo analog (17): WT-IC₅₀ = 0.3 ± 0.1 µM; A128T-IC₅₀ = 10.2 ± 2.5 µM |
| Quantified Difference | A128T mutant: 8-bromo analog 34-fold more potent (0.3 vs 10.2 µM); WT: 6-bromo analog 2-fold more potent (0.3 vs 0.6 µM) |
| Conditions | HIV-1 NL4-3 WT and A128T mutant virion infectivity assay in TZM-bl reporter cells; progeny virions produced in HEK293T cells in the presence of compound; dose–response measured by luciferase reporter [1] |
Why This Matters
This establishes that 8-bromo substitution on the quinoline core is not interchangeable with 6-bromo substitution for ALLINI-based drug development, as the 8-bromo isomer uniquely maintains full activity against the A128T resistance mutation—a primary mechanism of resistance to quinoline-based ALLINIs in clinical development.
- [1] Dinh LP, Sun J, Glenn CD, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. Table 5. View Source
